molecular formula C29H16F12N4O4 B12521443 3,3'-Diamino-N,N'-[perfluoropropane-2,2-diylbis(6-hydroxy-3,1-phenylene)]dibenzamide CAS No. 220426-92-6

3,3'-Diamino-N,N'-[perfluoropropane-2,2-diylbis(6-hydroxy-3,1-phenylene)]dibenzamide

Cat. No.: B12521443
CAS No.: 220426-92-6
M. Wt: 712.4 g/mol
InChI Key: UOIXCAWPJLTTBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3’-Diamino-N,N’-[perfluoropropane-2,2-diylbis(6-hydroxy-3,1-phenylene)]dibenzamide is a complex organic compound with the molecular formula C29H22F6N4O4. It is characterized by the presence of amino groups, hydroxyl groups, and a perfluoropropane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Diamino-N,N’-[perfluoropropane-2,2-diylbis(6-hydroxy-3,1-phenylene)]dibenzamide typically involves multiple steps. One common method includes the reaction of 3-aminobenzoic acid with hexafluoropropane-2,2-diol in the presence of a dehydrating agent to form the intermediate compound. This intermediate is then reacted with 6-hydroxy-3,1-phenylene dibenzamide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,3’-Diamino-N,N’-[perfluoropropane-2,2-diylbis(6-hydroxy-3,1-phenylene)]dibenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)

Major Products Formed

Scientific Research Applications

3,3’-Diamino-N,N’-[perfluoropropane-2,2-diylbis(6-hydroxy-3,1-phenylene)]dibenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3’-Diamino-N,N’-[perfluoropropane-2,2-diylbis(6-hydroxy-3,1-phenylene)]dibenzamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Bis(3-(3-aminobenzoylamino)-4-hydroxyphenyl)hexafluoropropane
  • N,N’-[(Perfluoropropane-2,2-diyl)bis(6-hydroxy-3,1-phenylene)]bis(3-nitrobenzamide)

Uniqueness

Its ability to undergo various chemical reactions and its potential in diverse scientific fields make it a valuable compound for research and industrial applications .

Properties

CAS No.

220426-92-6

Molecular Formula

C29H16F12N4O4

Molecular Weight

712.4 g/mol

IUPAC Name

3-amino-N-[3-[2-[3-[(3-aminobenzoyl)amino]-2,5,6-trifluoro-4-hydroxyphenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]-2,4,5-trifluoro-6-hydroxyphenyl]benzamide

InChI

InChI=1S/C29H16F12N4O4/c30-15-13(17(32)21(23(46)19(15)34)44-25(48)9-3-1-5-11(42)7-9)27(28(36,37)38,29(39,40)41)14-16(31)20(35)24(47)22(18(14)33)45-26(49)10-4-2-6-12(43)8-10/h1-8,46-47H,42-43H2,(H,44,48)(H,45,49)

InChI Key

UOIXCAWPJLTTBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)NC2=C(C(=C(C(=C2F)C(C3=C(C(=C(C(=C3F)F)O)NC(=O)C4=CC(=CC=C4)N)F)(C(F)(F)F)C(F)(F)F)F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.